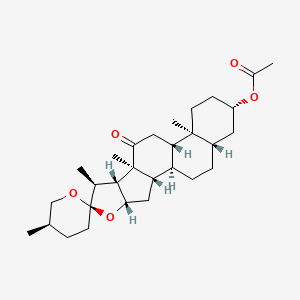

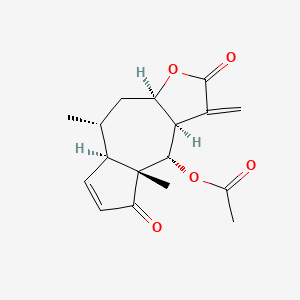

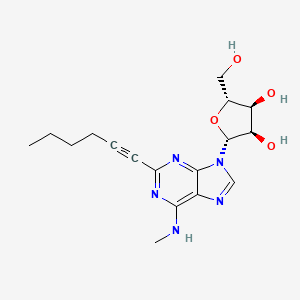

![molecular formula C58H94O26 B1673115 (2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol CAS No. 55466-04-1](/img/structure/B1673115.png)

(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

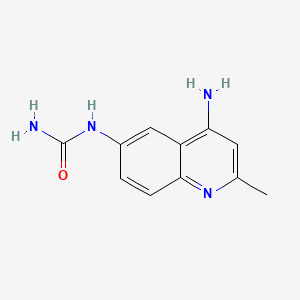

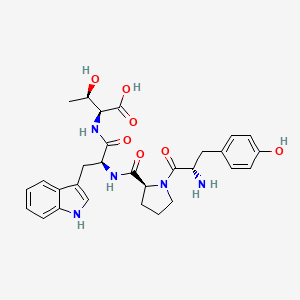

Jujuboside A is a triterpenoid saponin extracted from the seeds of Ziziphus jujuba Mill. var. spinosa (Bunge) Hu ex H.F. Chou. This compound has been traditionally used in Chinese medicine for its sedative and hypnotic effects. Modern research has revealed its potential in treating various conditions, including Alzheimer’s disease, polycystic ovary syndrome, and cardiovascular diseases .

Scientific Research Applications

Jujuboside A has a wide range of scientific research applications:

Chemistry: It is used as a molecular adjuvant in vaccine development due to its immunostimulating properties.

Medicine: It has therapeutic potential in treating polycystic ovary syndrome by regulating estrogen metabolism and activating the aryl hydrocarbon receptor-mediated cytochrome P450 1A2 expression.

Mechanism of Action

Jujuboside A exerts its effects through various molecular targets and pathways:

Alzheimer’s Disease: It activates the Axl/HSP90/PPARγ pathway, promoting the clearance of amyloid-beta and preserving peroxisome proliferator-activated receptor gamma levels.

Polycystic Ovary Syndrome: Jujuboside A activates the aryl hydrocarbon receptor-mediated cytochrome P450 1A2 expression, improving estrogen homeostasis and ovarian function.

Cardiovascular Diseases: It inhibits the peroxisome proliferator-activated receptor alpha signaling pathway, reducing myocardial apoptosis and inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Jujuboside A involves the preparation of a pentasaccharide fragment and an aglycone fragment. The pentasaccharide fragment is synthesized using a catalytic sulfoxide-promoted glycosylation strategy, which benefits from substoichiometric quantities of reagents and convenient reaction conditions. The aglycone fragment is synthesized through a cation-olefin cyclization reaction and a C-H insertion reaction .

Industrial Production Methods: Industrial production of Jujuboside A typically involves extraction from the seeds of Ziziphus jujuba Mill. var. spinosa. The extraction process includes solvent extraction, purification, and isolation of the compound. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to ensure the purity and quality of the extracted Jujuboside A .

Chemical Reactions Analysis

Types of Reactions: Jujuboside A undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic conditions can hydrolyze Jujuboside A to produce its aglycone and sugar moieties.

Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize Jujuboside A, leading to the formation of oxidized derivatives.

Glycosylation: Catalytic sulfoxide-promoted glycosylation is used to form glycosidic bonds in the synthesis of Jujuboside A.

Major Products: The major products formed from these reactions include the aglycone of Jujuboside A, oxidized derivatives, and glycosylated intermediates .

Comparison with Similar Compounds

Jujuboside A is part of a family of triterpenoid saponins found in Ziziphus jujuba Mill. var. spinosa. Similar compounds include:

Jujuboside B: Another triterpenoid saponin with similar sedative and hypnotic effects.

Jujuboside C: Known for its anti-inflammatory properties.

Jujuboside I: A novel triterpenoid saponin with unique structural features.

Betulin and Betulinic Acid: Triterpenoids with various pharmacological activities, including anti-inflammatory and anticancer properties.

Jujuboside A stands out due to its diverse therapeutic potential and unique mechanism of action, making it a valuable compound in both traditional and modern medicine.

properties

CAS RN |

55466-04-1 |

|---|---|

Molecular Formula |

C58H94O26 |

Molecular Weight |

1207.3 g/mol |

IUPAC Name |

2-[4-[4,5-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,10R,16S,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C58H94O26/c1-23(2)15-25-16-56(8,72)47-26-9-10-32-54(6)13-12-33(53(4,5)31(54)11-14-55(32,7)57(26)21-58(47,84-25)76-22-57)80-51-46(83-50-43(71)38(66)34(62)24(3)77-50)44(28(61)19-74-51)81-52-45(82-49-41(69)35(63)27(60)18-73-49)40(68)37(65)30(79-52)20-75-48-42(70)39(67)36(64)29(17-59)78-48/h15,24-52,59-72H,9-14,16-22H2,1-8H3/t24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,54-,55+,56-,57-,58-/m0/s1 |

InChI Key |

KVKRFLVYJLIZFD-QFBKBHHFSA-N |

Isomeric SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CC[C@@]4(C5CCC6C7[C@@](CC(O[C@@]78C[C@]6([C@@]5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)OC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)OC1C(C(C(CO1)O)O)O)O)O)O |

SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)OC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)OC1C(C(C(CO1)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)OC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)OC1C(C(C(CO1)O)O)O)O)O)O |

Appearance |

Solid powder |

melting_point |

223 - 225 °C |

physical_description |

Solid |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

Jujuboside A; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.